2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol is a synthetic organic compound notable for its complex structure, which features an amino group, a chloro group, and a fluorophenol moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 231.69 g/mol. This compound is recognized for its potential applications in various fields, including pharmacology and biochemistry, due to its significant biological activity stemming from its structural components.
The compound is synthesized from readily available precursors through multi-step organic reactions. Its synthesis and properties have been documented in various chemical databases and research articles, reflecting its relevance in scientific research.
2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol can be classified as:
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol typically involves the following steps:
In industrial settings, the production may utilize large-scale batch or continuous flow processes optimized for efficiency and yield. Key considerations include:
The molecular structure of 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.69 g/mol |
| IUPAC Name | 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol |
| InChI | InChI=1S/C11H15ClFNO/c1-11(2,3)10(14)7-4-6(13)5-8(12)9(7)15/h4-5,10,15H,14H2,1-3H3 |
| InChI Key | WVDXJXIDQAPOHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C1=C(C(=CC(=C1)F)Cl)O)N |
This structure reveals the presence of functional groups that confer unique chemical properties to the compound.
2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol primarily involves interactions at the molecular level with biological targets:
The physical properties of 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol include:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
Key chemical properties include:
Relevant data indicates that understanding these properties is crucial for safe handling and effective application in scientific research .
The applications of 2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol are diverse and include:
This compound's unique combination of functional groups makes it valuable for research across various scientific fields.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: